molecular formula C10H5F3N2O3 B2498128 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone CAS No. 1260890-74-1

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone

Cat. No. B2498128
CAS RN: 1260890-74-1
M. Wt: 258.156
InChI Key: FSWXORLOQCGSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone” is a research chemical . It has a molecular formula of C10H5F3N2O3 . The compound is a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-3-5(15(17)18)1-2-6(7)8/h1-4,14H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.15 . It is a white to brown solid at room temperature . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized derivatives of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone and related compounds for potential applications in medicine and biology. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties were evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated significant anti-inflammatory and analgesic effects without inducing stomach ulceration, highlighting the therapeutic potential of trifluoromethylated compounds (Abadi, Hegazy, & El-Zaher, 2005).

Chemical Synthesis and Methodologies

The trifluoromethyl group is a significant moiety in organic synthesis, offering unique properties to molecules, such as increased lipophilicity and metabolic stability. Studies have explored various synthetic routes to incorporate trifluoromethyl groups into complex molecules. For example, research on the electrophilic trifluoromethylthiolation reaction under copper catalysis has expanded the toolkit for introducing trifluoromethylthio groups into different chemical scaffolds, such as enamines and indoles, demonstrating the versatility of trifluoromethylated reagents in synthetic chemistry (Huang et al., 2016).

Material Science and Engineering

In material science, the trifluoromethyl group's properties are leveraged to create materials with unique characteristics. Hyperbranched polymers with controlled degrees of branching from 0 to 100% were synthesized using a self-polycondensation method. These materials exhibit diverse properties useful in various applications, showcasing the role of trifluoromethylated compounds in the development of advanced materials (Segawa, Higashihara, & Ueda, 2010).

Safety And Hazards

As a research chemical, “2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone” should be handled with care. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .

properties

IUPAC Name

2,2,2-trifluoro-1-(7-nitro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)6-4-14-8-5(6)2-1-3-7(8)15(17)18/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWXORLOQCGSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone

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